Ester vs. Amide Linker: Impact on MYC/E-Cadherin Pathway Modulation Compared to ML327
The target compound features a methyl ester linkage connecting the 5-phenylisoxazole to the dihydropyridine carboxylate, in contrast to the propyl-amide spacer of ML327 . ML327 has been shown to de-repress E-cadherin transcription and partially reverse EMT, with a reported IC₅₀ of 0.5–2 µM in multiple cancer cell lines, and to inhibit tumor cell migration in vitro and in vivo . While direct head-to-head data are absent, the ester variant is predicted to exhibit altered metabolic lability (susceptibility to esterases vs. amide stability) and hydrogen-bond acceptor capacity (ester carbonyl vs. amide NH), which may translate into a differentiated pharmacokinetic/pharmacodynamic profile [1].
| Evidence Dimension | Linker chemistry and functional activity |
|---|---|
| Target Compound Data | Methyl ester bridge; no published IC₅₀ available |
| Comparator Or Baseline | ML327 (amide linker): IC₅₀ 0.5–2 µM for MYC-dependent transcription reversal |
| Quantified Difference | Not directly quantifiable due to lack of head-to-head data; structural divergence in linker polarity and metabolic susceptibility |
| Conditions | In vitro cancer cell line assays for ML327 data |
Why This Matters
Procurement of the ester rather than the amide is critical when experimental design requires a probe with distinct metabolic stability or when seeking to avoid the specific MYC/E-cadherin activity of ML327.
- [1] PubChem. ML327 Compound Summary. https://pubchem.ncbi.nlm.nih.gov View Source
